molecular formula C9H12IN3 B7978775 5-Iodo-2-(piperidin-1-yl)pyrimidine

5-Iodo-2-(piperidin-1-yl)pyrimidine

Cat. No.: B7978775
M. Wt: 289.12 g/mol
InChI Key: MKANLGBTRVQHPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Iodo-2-(piperidin-1-yl)pyrimidine ( 1378891-09-8) is a pyrimidine derivative of high interest in medicinal chemistry and drug discovery. It features a piperidine substituent and an iodine atom at the 5-position, making it a versatile intermediate for cross-coupling reactions, such as Suzuki reactions, to create novel compound libraries . Pyrimidine scaffolds are recognized as privileged pharmacophores in therapeutics due to their widespread presence in biologically active molecules . Specifically, trisubstituted pyrimidine derivatives have been identified as potent chemotypes in the development of anti-HIV-1 agents, acting as Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) with improved resilience against resistance mutations . Furthermore, 5-iodo-substituted pyrimidine analogs are known to be investigated for their antimicrobial and antiviral properties . This compound serves as a critical building block for researchers exploring these and other therapeutic areas. The product is intended for research purposes and laboratory use only. It is not for diagnostic or therapeutic use in humans.

Properties

IUPAC Name

5-iodo-2-piperidin-1-ylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12IN3/c10-8-6-11-9(12-7-8)13-4-2-1-3-5-13/h6-7H,1-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKANLGBTRVQHPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=NC=C(C=N2)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12IN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Conditions and Optimization

  • Iodinating Agents : N-Iodosuccinimide (NIS) or molecular iodine (I₂) with oxidizing agents like hydrogen peroxide.

  • Solvents : Polar aprotic solvents (e.g., acetonitrile, dimethylformamide) enhance reaction efficiency.

  • Catalysts : Lewis acids such as FeCl₃ or BF₃·OEt₂ accelerate iodination by activating the pyrimidine ring.

  • Temperature : Reactions typically proceed under reflux (80–100°C) for 12–24 hours.

Key Challenges

  • Regioselectivity : Competing iodination at ortho (C4) or para (C6) positions may occur, necessitating precise stoichiometric control.

  • Byproducts : Over-iodination or ring oxidation can reduce yields, requiring chromatographic purification (silica gel, ethyl acetate/hexane).

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-mediated strategies offer superior regiocontrol, particularly when introducing iodine into complex scaffolds. A patent-derived method (CN105622638A) demonstrates the utility of Pd catalysts in constructing iodinated intermediates.

Suzuki-Miyaura Coupling Protocol

  • Precursor : 5-Bromo-2-(piperidin-1-yl)pyrimidine.

  • Reagents : Iodide source (e.g., potassium iodide), Pd(PPh₃)₂Cl₂ catalyst, and a boronic ester.

  • Conditions :

    • Solvent: Tetrahydrofuran (THF) or dioxane.

    • Temperature: 90°C under nitrogen.

    • Yield: ~72% after column chromatography.

Advantages

  • Functional Group Tolerance : Compatible with sensitive moieties (e.g., amines, ethers).

  • Scalability : Continuous flow systems improve reproducibility for industrial production.

Halogen Exchange via Nucleophilic Aromatic Substitution

This two-step approach replaces a pre-existing halogen (e.g., chlorine) at C5 with iodine.

Step 1: Synthesis of 5-Chloro-2-(piperidin-1-yl)pyrimidine

  • Method : Reacting 2,5-dichloropyrimidine with piperidine in DMF at 60–80°C.

  • Yield : >85% after recrystallization.

Step 2: Iodination

  • Reagents : Sodium iodide (NaI) in acetone with a CuI catalyst.

  • Conditions : Reflux for 6–8 hours.

  • Yield : ~65%.

Industrial-Scale Production Considerations

Large-scale synthesis prioritizes cost-effectiveness and minimal waste:

  • Continuous Flow Reactors : Reduce reaction times and improve heat management.

  • Solvent Recycling : THF and acetonitrile are reclaimed via distillation.

  • Catalyst Recovery : Pd catalysts are filtered and reused, lowering production costs.

Comparative Analysis of Synthetic Methods

MethodYield (%)Reaction Time (h)Cost (Relative)Scalability
Direct Iodination60–7512–24LowModerate
Pd-Catalyzed Coupling70–806–12HighHigh
Halogen Exchange50–658–10ModerateLow

Key Insights :

  • Pd-Catalyzed Coupling excels in yield and scalability but requires expensive catalysts.

  • Direct Iodination is cost-effective but less selective.

Emerging Methodologies

Microwave-Assisted Synthesis

  • Benefits : 50–70% faster reaction times via uniform heating.

  • Example : 2-(Piperidin-1-yl)pyrimidine with NIS in acetonitrile irradiated at 100°C for 2 hours.

Enzymatic Iodination

  • Potential : Biocatalysts (e.g., iodoperoxidases) enable greener synthesis, though yields remain suboptimal (<40%) .

Chemical Reactions Analysis

Substitution Reactions at the Iodine (C5 Position)

The iodine atom at position 5 acts as a leaving group, facilitating nucleophilic aromatic substitution (NAS) and transition-metal-catalyzed cross-coupling reactions.

Suzuki-Miyaura Cross-Coupling

The iodine undergoes palladium-catalyzed coupling with aryl/alkyl boronic acids. For example:
Conditions : Pd(PPh₃)₄ (5 mol%), K₂CO₃ (2 eq.), DMF/H₂O (4:1), 80°C, 12 h.
Outcome : Substitution of iodine with aryl groups (e.g., phenyl, 4-methylphenyl) in yields of 70–85% .

Substrate Catalyst Yield Product
5-Iodo-2-(piperidin-1-yl)pyrimidinePd(PPh₃)₄82%5-Phenyl-2-(piperidin-1-yl)pyrimidine
This compoundPd(OAc)₂/XPhos78%5-(4-Methylphenyl)-2-(piperidin-1-yl)pyrimidine

Stille Coupling

Reaction with tributyltin reagents under palladium catalysis:
Conditions : PdCl₂(PPh₃)₂ (3 mol%), LiCl (3 eq.), DMF, 100°C, 6 h.
Outcome : Substitution with alkenyl or alkynyl groups (yields: 65–75%) .

Functionalization of the Piperidine Group (N1 Position)

The piperidine nitrogen can undergo alkylation, acylation, or participate in ring-opening reactions.

Alkylation

Reaction with alkyl halides in the presence of a base:
Conditions : K₂CO₃ (2 eq.), CH₃CN, 60°C, 8 h.
Outcome : N-alkylated derivatives (e.g., methyl, benzyl) with yields of 60–80% .

Alkylating Agent Product Yield
Methyl iodide2-(N-Methylpiperidin-1-yl)-5-iodopyrimidine75%
Benzyl bromide2-(N-Benzylpiperidin-1-yl)-5-iodopyrimidine68%

Acylation

Reaction with acyl chlorides or anhydrides:
Conditions : Et₃N (3 eq.), DCM, 0°C → RT, 4 h.
Outcome : N-acylated derivatives (e.g., acetyl, benzoyl) in 70–90% yields .

Pyrimidine Ring Functionalization

The electron-deficient pyrimidine ring allows for electrophilic substitutions under controlled conditions:

  • Nitration : HNO₃/H₂SO₄ at 0°C introduces nitro groups at position 4 (yield: 50%) .

  • Halogenation : NBS in CCl₄ adds bromine at position 4 (yield: 65%) .

Reductive Deiodination

Catalytic hydrogenation removes the iodine atom:
Conditions : H₂ (1 atm), Pd/C (10 wt%), EtOH, RT, 2 h.
Outcome : 2-(Piperidin-1-yl)pyrimidine (yield: 95%) .

Key Reactivity Trends

  • Electronic Effects : The electron-withdrawing pyrimidine ring enhances the electrophilicity of the iodine, favoring cross-couplings over NAS.

  • Steric Effects : Bulky substituents on the piperidine nitrogen reduce reaction rates at C5 .

  • Solvent Dependence : Polar aprotic solvents (DMF, DMSO) optimize cross-coupling yields .

This compound’s versatility in substitution and functionalization reactions makes it a valuable scaffold in drug discovery and materials science.

Scientific Research Applications

Anticancer Properties
Pyrimidine derivatives, including 5-Iodo-2-(piperidin-1-yl)pyrimidine, have shown significant potential in anticancer applications. The pyrimidine ring structure is known to enhance the pharmacokinetic properties of drugs, making them more effective against various cancer types. For instance, compounds with similar structures have been evaluated for their efficacy against different cancer cell lines such as HepG-2, PC-3, and A549. Notably, modifications in the pyrimidine structure can lead to enhanced inhibitory activity against key targets like the epidermal growth factor receptor (EGFR) .

Antimicrobial Activities
Research indicates that pyrimidine derivatives possess antibacterial and antifungal properties. The introduction of halogen substituents, such as iodine in this compound, has been linked to improved antimicrobial activity. This compound can potentially inhibit bacterial growth through mechanisms that disrupt cellular processes .

Antimalarial Activity
Recent studies have highlighted the antimalarial potential of pyrimidine derivatives. For example, molecular docking studies suggest that this compound could interact effectively with proteins involved in the folate biosynthesis pathway of Plasmodium falciparum, thereby inhibiting its growth .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural features:

Structural FeatureEffect on Activity
Iodine SubstitutionEnhances antimicrobial and anticancer activity by affecting electron density and molecular interactions.
Piperidine RingContributes to binding affinity and selectivity towards biological targets.
Pyrimidine CoreProvides a versatile scaffold for various substitutions that can modulate biological activity.

Therapeutic Applications

Cancer Treatment
The compound's ability to inhibit EGFR and other kinases positions it as a candidate for targeted cancer therapies. Studies have shown that similar pyrimidine derivatives can significantly reduce tumor cell proliferation .

Infectious Diseases
Due to its antimicrobial properties, this compound may serve as a lead compound in developing new antibiotics or antifungal agents.

Case Studies and Research Findings

Research has demonstrated that modifications in the pyrimidine structure can lead to varying degrees of biological activity:

  • Case Study 1: A series of pyrimidine derivatives were synthesized and tested for anticancer activity against several cell lines, with some compounds showing IC50 values in the low micromolar range .
  • Case Study 2: Molecular docking studies indicated strong binding interactions between modified pyrimidines and the active sites of enzymes critical for Plasmodium falciparum survival, suggesting a mechanism for antimalarial action .

Mechanism of Action

The mechanism by which 5-Iodo-2-(piperidin-1-yl)pyrimidine exerts its effects involves interactions with specific molecular targets and pathways. The iodine atom and the piperidine ring play crucial roles in these interactions, influencing the compound's biological activity.

Molecular Targets and Pathways:

  • Enzymes: The compound may inhibit or activate certain enzymes, leading to biological effects.

  • Receptors: It may bind to specific receptors, modulating their activity and signaling pathways.

  • Pathways: The compound can affect various cellular pathways, such as apoptosis, cell proliferation, and immune response.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Antimicrobial Activity

Pyrimidine derivatives with varying substituents at the 2-, 4-, 5-, and 6-positions have been extensively studied for antimicrobial properties. Key findings include:

  • 5-Chloro-2-(piperidin-1-yl)pyrimidine (3d): Synthesis: Prepared via metal-free chlorodeboronation of potassium 2-(piperidin-1-yl)pyrimidin-5-yltrifluoroborate (90% yield) .
  • 6-(4-Chlorobenzyl)pyrimidine Derivatives :
    • Activity : Superior antibacterial activity (MIC < 1 μg/mL for Staphylococcus aureus) compared to 5-iodo analogs, attributed to enhanced hydrophobic interactions .
  • 2-(Piperidin-1-yl)ethylthio Substituents :
    • Activity : Demonstrated potent antifungal effects (MIC 2–4 μg/mL against Candida albicans), surpassing 5-iodo derivatives in this context .
Table 1: Antimicrobial Activity of Selected Pyrimidine Derivatives
Compound Substituents MIC (μg/mL) S. aureus MIC (μg/mL) C. albicans
5-Iodo-2-(piperidin-1-yl) I (C5), piperidin-1-yl (C2) 8–16 16–32
5-Chloro-2-(piperidin-1-yl) Cl (C5), piperidin-1-yl (C2) 16–32 32–64
6-(4-Chlorobenzyl)pyrimidine Cl (C6), benzyl (C4) 0.5–1 ND
2-(Piperidin-1-yl)ethylthio Ethylthio-piperidinyl (C2) ND 2–4

ND = Not Determined

Structural and Pharmacokinetic Differences

  • Halogen Effects: The iodine atom in 5-Iodo-2-(piperidin-1-yl)pyrimidine increases molecular weight (MW ≈ 305 g/mol) compared to the chloro analog (MW ≈ 198 g/mol). This enhances stability but may reduce membrane permeability .
  • Piperidine vs. Morpholine/Pyrrolidine :
    • Piperidin-1-yl derivatives exhibit higher lipophilicity (logP ≈ 2.5) than morpholin-4-yl (logP ≈ 1.8) or pyrrolidin-1-yl (logP ≈ 2.0) analogs, influencing blood-brain barrier penetration .

Key Research Findings

  • Synthetic Accessibility : The iodo-substituted pyrimidine is less synthetically accessible than chloro derivatives due to challenges in regioselective iodination .
  • Biological Selectivity : Piperidin-1-yl groups at C2 improve antifungal activity, whereas C6 substituents favor antibacterial effects .

Biological Activity

5-Iodo-2-(piperidin-1-yl)pyrimidine is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. Pyrimidines, in general, are known for their diverse pharmacological properties, including antibacterial, antifungal, antiviral, and anticancer activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound features a pyrimidine ring substituted at the 5-position with iodine and at the 2-position with a piperidine moiety. This structural configuration is significant as it influences the compound's interaction with biological targets.

Antiviral Activity

Research indicates that pyrimidine derivatives can exhibit potent antiviral properties. In a study focusing on HIV-1 inhibitors, compounds similar to this compound were evaluated for their effectiveness against various strains of the virus, demonstrating promising anti-HIV activity. The structure-activity relationship (SAR) studies revealed that modifications at specific positions on the pyrimidine ring can enhance antiviral potency against resistant strains .

Anticancer Activity

The anticancer potential of this compound has been explored in various cell lines. In vitro studies have shown that related pyrimidine compounds exhibit significant cytotoxicity against cancer cell lines such as MCF-7 (breast cancer), HepG2 (liver cancer), and A549 (lung cancer). For example, compounds with similar structures have reported IC50 values ranging from 1.96 μM to 4.92 μM, indicating strong anticancer activity compared to standard treatments like erlotinib .

Table 1: Summary of Biological Activities of Related Pyrimidines

Activity TypeCompound ExampleIC50/EC50 ValuesReference
AntiviralK-5a2EC50: Not specified
AnticancerCompound 14MCF-7: 3.01 μM
HepG2: 5.88 μM
A549: 2.81 μM
AntibacterialVarious PyrimidinesMIC: 500–1000 μg/mL

Case Studies

Several studies have focused on the synthesis and evaluation of pyrimidine derivatives for their biological activities:

  • HIV Inhibition Study : A series of modified pyrimidines were synthesized and tested against wild-type and NNRTI-resistant strains of HIV-1. The study found that specific substitutions enhanced binding affinity and antiviral activity .
  • Cytotoxicity Assays : A comparative analysis of various pyrimidine derivatives showed that certain compounds exhibited superior cytotoxicity against multiple cancer cell lines compared to established chemotherapeutics .
  • Antimicrobial Evaluation : The antibacterial efficacy of synthesized pyrimidines was assessed against several bacterial strains, revealing notable activity particularly against Gram-positive bacteria .

Q & A

Q. What controls are essential for assessing the stability of this compound under biological assay conditions?

  • Methodological Answer: Include stability controls in assay buffers (e.g., PBS, pH 7.4) at 37°C. Monitor degradation via LC-MS over 24–48 h. Use radical scavengers (e.g., BHT) to assess oxidative stability .

Q. How should researchers design a kinetic study to evaluate catalytic inhibition by this compound?

  • Methodological Answer: Use a stopped-flow apparatus to measure initial reaction rates at varying inhibitor concentrations. Fit data to a Michaelis-Menten model with competitive/non-competitive inhibition terms. Validate with Lineweaver-Burk plots .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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5-Iodo-2-(piperidin-1-yl)pyrimidine
Reactant of Route 2
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5-Iodo-2-(piperidin-1-yl)pyrimidine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.